methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acid derivatives often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The ester group can be converted to other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Formation of various substituted esters or amides.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate exerts its effects is primarily through its role as a protecting group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The removal of the Boc group under acidic conditions reveals the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpent-4-enoate: Similar protecting group but with a benzyloxycarbonyl (Cbz) group instead of Boc.
Methyl (2S)-2-{[(fluorenylmethoxy)carbonyl]amino}-4-methylpent-4-enoate: Uses a fluorenylmethoxycarbonyl (Fmoc) group as the protecting group.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate is unique due to the stability and ease of removal of the Boc group. The Boc group is less prone to side reactions compared to other protecting groups and can be removed under mild acidic conditions, making it highly versatile in organic synthesis.
Properties
CAS No. |
1239707-83-5 |
---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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